molecular formula C25H19N3O2S B2601976 3-benzoyl-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]indolizin-2-amine CAS No. 380452-88-0

3-benzoyl-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]indolizin-2-amine

Cat. No.: B2601976
CAS No.: 380452-88-0
M. Wt: 425.51
InChI Key: DAMBPGKRCOYKNE-UHFFFAOYSA-N
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Description

3-benzoyl-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]indolizin-2-amine is a complex organic compound that features a unique combination of functional groups, including a benzoyl group, a methoxyphenyl group, a thiazole ring, and an indolizin-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzoyl-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]indolizin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Indolizin-2-amine Moiety: This step involves the cyclization of a suitable precursor to form the indolizin-2-amine structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-benzoyl-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]indolizin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-benzoyl-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]indolizin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

  • 3-benzoyl-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrrolidin-2-one
  • 2-(4-benzoylphenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone

Uniqueness

3-benzoyl-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]indolizin-2-amine is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and development.

Properties

IUPAC Name

[2-amino-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]indolizin-3-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O2S/c1-30-18-12-10-16(11-13-18)19-15-31-25(27-19)21-20-9-5-6-14-28(20)23(22(21)26)24(29)17-7-3-2-4-8-17/h2-15H,26H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMBPGKRCOYKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=C4C=CC=CN4C(=C3N)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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